molecular formula C28H25ClN4O4S B10864307 6-chloro-3-{[4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one

6-chloro-3-{[4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one

Cat. No.: B10864307
M. Wt: 549.0 g/mol
InChI Key: VDVBVEPQXOVBCR-UHFFFAOYSA-N
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Description

6-CHLORO-3-{[4-ETHYL-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-4-PHENYL-2(1H)-QUINOLINONE is a complex organic compound that features a quinolinone core structure

Preparation Methods

The synthesis of 6-CHLORO-3-{[4-ETHYL-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-4-PHENYL-2(1H)-QUINOLINONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinolinone core, followed by the introduction of the triazole and phenyl groups through various coupling reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the quinolinone core.

    Substitution: The compound can participate in substitution reactions, where different substituents replace existing groups on the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, 6-CHLORO-3-{[4-ETHYL-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-4-PHENYL-2(1H)-QUINOLINONE stands out due to its unique combination of functional groups and structural features. Similar compounds include other quinolinone derivatives and triazole-containing molecules, which may share some properties but differ in their specific reactivity and applications.

Properties

Molecular Formula

C28H25ClN4O4S

Molecular Weight

549.0 g/mol

IUPAC Name

6-chloro-3-[[4-ethyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C28H25ClN4O4S/c1-5-33-26(17-13-21(35-2)24(37-4)22(14-17)36-3)31-32-28(33)38-25-23(16-9-7-6-8-10-16)19-15-18(29)11-12-20(19)30-27(25)34/h6-15H,5H2,1-4H3,(H,30,34)

InChI Key

VDVBVEPQXOVBCR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

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